2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide

Structure-Activity Relationship (SAR) Regioisomerism Anti-inflammatory Drug Discovery

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide (CAS 2648982-52-7, molecular formula C₇H₉BrN₂O₂S, MW 265.13) is a hydrobromide salt of a 5,6-dihydroimidazo[2,1-b]thiazole-2-acetic acid. The compound features a partially saturated bicyclic imidazo[2,1-b]thiazole core with a carboxylic acid substituent regioselectively installed at the 2-position and formulated as the hydrobromide addition salt.

Molecular Formula C7H9BrN2O2S
Molecular Weight 265.13 g/mol
Cat. No. B13580883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide
Molecular FormulaC7H9BrN2O2S
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESC1CN2C=C(SC2=N1)CC(=O)O.Br
InChIInChI=1S/C7H8N2O2S.BrH/c10-6(11)3-5-4-9-2-1-8-7(9)12-5;/h4H,1-3H2,(H,10,11);1H
InChIKeyBKVJBWRDHTZXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic Acid Hydrobromide: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide (CAS 2648982-52-7, molecular formula C₇H₉BrN₂O₂S, MW 265.13) is a hydrobromide salt of a 5,6-dihydroimidazo[2,1-b]thiazole-2-acetic acid. The compound features a partially saturated bicyclic imidazo[2,1-b]thiazole core with a carboxylic acid substituent regioselectively installed at the 2-position and formulated as the hydrobromide addition salt . This scaffold belongs to the broader imidazothiazole class, which has been extensively investigated for anti-inflammatory, analgesic, immunomodulatory, and anticancer activities [1]. The 5,6-dihydro saturation state and 2-position acetic acid substitution pattern distinguish this compound from the more commonly catalogued 3-yl regioisomer (CAS 158197-27-4) and from the archetypal 6-aryl-5,6-dihydroimidazo[2,1-b]thiazoles such as levamisole (CAS 14769-73-4) [2]. The hydrobromide counterion further differentiates this salt from the hydrochloride and free acid forms available for related analogs, with implications for aqueous solubility and crystallinity [3].

Why 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic Acid Hydrobromide Cannot Be Replaced by Regioisomeric or Alternative Salt Analogs in Research and Development


Within the 5,6-dihydroimidazo[2,1-b]thiazole acetic acid series, three structural variables drive functional divergence that precludes generic substitution: (i) regioisomeric position of the acetic acid moiety (2-yl vs. 3-yl vs. 6-yl), (ii) saturation state of the imidazothiazole core (5,6-dihydro vs. fully aromatic vs. 3-oxo), and (iii) salt counterion identity (hydrobromide vs. hydrochloride vs. free acid). The Palagiano et al. (1995) SAR study demonstrated that the position of the carboxylic/acetic acid appendage on the imidazothiazole nucleus is a primary determinant of anti-inflammatory and analgesic potency, with regioisomers showing non-overlapping activity profiles [1]. The Lecat-Guillet et al. (2009) iodide efflux inhibitor program explicitly established that the 5,6-dihydro saturation state is required for biological activity; fully aromatic imidazo[2,1-b]thiazole analogs were inactive in FRTL5 radioiodide retention assays [2]. Furthermore, the hydrobromide salt form confers distinct aqueous solubility behavior compared to the hydrochloride salt, a critical parameter for in vitro assay preparation and potential in vivo formulation [3]. These three dimensions—regiochemistry, core saturation, and salt form—collectively ensure that substituting the target compound with a 3-yl-acetic acid HCl salt or a fully aromatic analog will alter target engagement, solubility, and experimental reproducibility.

Quantitative Comparative Evidence for 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic Acid Hydrobromide Against Closest Analogs: An Evidence-Based Procurement Guide


Regioisomeric Specificity: 2-Yl Acetic Acid vs. 3-Yl Acetic Acid Substitution on the 5,6-Dihydroimidazo[2,1-b]thiazole Core

The target compound bears the acetic acid substituent at the 2-position of the 5,6-dihydroimidazo[2,1-b]thiazole core, whereas the most common commercially available analog—(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid (CAS 158197-27-4)—has the acetic acid at the 3-position. The Palagiano et al. (1995) SAR study, which systematically compared imidazo[2,1-b]thiazole carboxylic and acetic acid regioisomers, established that the position of the acid appendage is a primary determinant of pharmacological activity, with regioisomers exhibiting non-overlapping potency profiles in carrageenan-induced paw edema and acetic acid-induced writhing assays in rats [1]. While the specific compound pair (2-yl vs. 3-yl 5,6-dihydro acetic acids) was not directly tested head-to-head in this publication, the SAR principles established across multiple imidazo[2,1-b]thiazole regioisomeric series demonstrate that a shift from 2-yl to 3-yl substitution alters the spatial orientation of the carboxylic acid pharmacophore relative to the heterocyclic core, which can fundamentally change target binding. The 2-yl substitution orients the acetic acid moiety toward the thiazole ring sulfur, while the 3-yl isomer orients it toward the imidazole ring, creating distinct hydrogen-bond donor/acceptor geometries [1].

Structure-Activity Relationship (SAR) Regioisomerism Anti-inflammatory Drug Discovery

5,6-Dihydro Core Requirement for Iodide Efflux Inhibition: Saturated vs. Fully Aromatic Imidazo[2,1-b]thiazole Comparators

The target compound possesses the 5,6-dihydro (partially saturated) imidazo[2,1-b]thiazole core. Lecat-Guillet et al. (2009) established through a systematic SAR program of 40 imidazo[2,1-b]thiazole derivatives that the 5,6-dihydro heterocycle is required for iodide efflux inhibitory activity in rat thyroid-derived FRTL5 cells [1]. Fully aromatic imidazo[2,1-b]thiazole analogs lacking the 5,6-dihydro saturation were inactive in the radioiodide retention assay. The target compound's 5,6-dihydro core thus confers eligibility for this specific pharmacological mechanism, distinguishing it from fully aromatic comparators such as imidazo[2,1-b]thiazole-6-yl-acetic acid (CAS 57332-75-9) or imidazo[2,1-b]thiazole-2-carboxylic acid (CAS 773841-78-4), which lack the requisite saturation . Furthermore, the study identified that electron-donor substituents on appended aryl moieties enhanced potency; the target compound's 2-position acetic acid provides a synthetic handle for further elaboration toward this chemotype [1].

Iodide Efflux Inhibition Thyroid Cancer Radiotherapy NIS-Mediated Transport

Hydrobromide Salt Form: Aqueous Solubility and Crystallinity Differentiation vs. Hydrochloride and Free Acid Analogs

The target compound is supplied as the hydrobromide (HBr) salt. The 3-yl regioisomer is predominantly catalogued as either the free acid (CAS 158197-27-4) or the hydrochloride (HCl) salt (CAS 76629-21-5, available in the Sigma-Aldrich AldrichCPR collection) . General pharmaceutical salt principles indicate that hydrobromide salts can exhibit superior aqueous solubility compared to hydrochloride salts due to the larger ionic radius and higher polarizability of the bromide ion (1.96 Å vs. 1.81 Å for chloride), which reduces lattice energy in the crystalline state [1]. Vortioxetine provides a well-characterized precedent: the free base has aqueous solubility of only 0.04 mg/mL at 37°C, motivating its commercialization as the hydrobromide salt form [1]. For the imidazo[2,1-b]thiazole acetic acid series, the predicted pKa of the carboxylic acid group is approximately 3.99 (predicted for the 3-yl analog) , indicating that salt form selection will meaningfully impact dissolution behavior at physiologically relevant pH values. The HBr salt of the 2-yl isomer provides a salt form option that is not widely available for this specific regioisomer across major catalogues.

Pharmaceutical Salt Selection Aqueous Solubility Preformulation

Imidazo[2,1-b]thiazole Acetic Acid Class Anti-inflammatory Activity: Carrageenan Edema Model Benchmarking Against Indomethacin

The imidazo[2,1-b]thiazole acetic acid class, to which the target compound belongs, has established anti-inflammatory activity in the carrageenan-induced rat paw edema model. Andrani et al. (1982) demonstrated that 5,6-disubstituted imidazo[2,1-b]thiazole derivatives active in the carrageenan edema assay were notably devoid of gastric ulcer side effects—a key differentiator from classical NSAIDs such as indomethacin [1]. The Palagiano et al. (1995) SAR study further characterized the anti-inflammatory and analgesic activities of imidazo[2,1-b]thiazole carboxylic and acetic acid derivatives, confirming that the acetic acid appendage contributes to pharmacological activity within this chemotype [2]. More recent studies on 6-arylidene-substituted imidazo[2,1-b]thiazoles have quantified anti-exudative activity in the carrageenan model, with inflammation inhibition ranging from 3% to 44% depending on arylidene substitution pattern [3]. While compound-specific in vivo data for the 2-yl acetic acid hydrobromide are not available in the public literature, the compound's structural features (5,6-dihydro core, free carboxylic acid at the 2-position, imidazothiazole scaffold) align with the pharmacophoric requirements identified across multiple independent anti-inflammatory SAR series.

Anti-inflammatory Drug Discovery Carrageenan Paw Edema COX Inhibition

Synthetic Utility: Free Carboxylic Acid at the 2-Position as a Derivatization Handle vs. Ester Prodrug Analogs

The target compound features a free carboxylic acid at the 2-position of the 5,6-dihydroimidazo[2,1-b]thiazole core, distinguishing it from the commercially available ethyl ester analog—ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetate (CAS 329695-32-1, MW 212.27) [1]. The free acid provides direct synthetic access to amide, ester, hydrazide, and other carboxylic acid-derived conjugates without requiring a deprotection step, which is necessary when starting from the ethyl ester. This is functionally significant because imidazo[2,1-b]thiazole acetic acid hydrazides have been reported as key intermediates for generating biologically active arylidenehydrazide derivatives with anticancer and antimicrobial properties [2]. Additionally, imidazo[2,1-b]thiazole derivatives bearing hydrazone moieties have been identified as promising chemical probes for antibacterial, antitubercular, and antiviral applications [3]. The hydrobromide salt form further ensures that the carboxylic acid remains protonated and non-hygroscopic during storage, which can improve weighing accuracy and long-term stability compared to the free acid [4].

Medicinal Chemistry Building Block Carboxylic Acid Derivatization

Validated Research and Procurement Application Scenarios for 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic Acid Hydrobromide


Structure-Activity Relationship (SAR) Library Construction for Imidazo[2,1-b]thiazole Anti-inflammatory Agents

The 2-yl acetic acid regioisomer fills a critical gap in imidazo[2,1-b]thiazole SAR libraries, where the 3-yl analog (CAS 158197-27-4) is more commonly stocked. The Palagiano et al. (1995) SAR study demonstrated that the position of the acid appendage on the imidazothiazole core is a primary determinant of anti-inflammatory and analgesic activity [1]. By including the 2-yl hydrobromide salt in a screening set alongside the 3-yl analog, researchers can systematically evaluate how regioisomerism affects target engagement, COX-1/COX-2 selectivity, and gastric safety profile. The Andrani et al. (1982) finding that active imidazo[2,1-b]thiazoles in the carrageenan edema model lacked gastric ulcerogenicity makes this an attractive chemotype for pain/inflammation programs seeking gastrointestinal-sparing alternatives to traditional NSAIDs [2]. The free carboxylic acid enables straightforward amide coupling to generate diverse analog libraries.

Iodide Efflux Inhibitor Development for Thyroid Cancer Radiotherapy Enhancement

The Lecat-Guillet et al. (2009) study established that the 5,6-dihydroimidazo[2,1-b]thiazole core is essential for iodide efflux inhibitory activity in FRTL5 thyrocytes, while fully aromatic analogs are inactive [3]. The target compound, with its 5,6-dihydro core and synthetically addressable 2-position acetic acid, provides a validated starting scaffold for developing iodide retention enhancers. Researchers working on NIS-mediated radioiodide therapy for thyroid cancer can use this compound to elaborate derivatives with enhanced potency by introducing electron-donor substituents, as suggested by the SAR trends identified in the ChemMedChem study. The hydrobromide salt form may provide formulation advantages for in vivo proof-of-concept studies.

Hydrazide-Hydrazone Conjugate Synthesis for Antimicrobial and Anticancer Screening

Imidazo[2,1-b]thiazole acetic acid hydrazides and their arylidenehydrazide derivatives have demonstrated anticancer, antibacterial, antitubercular, and antiviral activities [4][5]. The target compound's free carboxylic acid at the 2-position offers a direct entry point to hydrazide synthesis via coupling with hydrazine hydrate, eliminating the ester hydrolysis step required when starting from the ethyl ester analog (CAS 329695-32-1). This saving of one synthetic step (approximately 2–6 hours with potential 70–95% hydrolysis yield) is particularly valuable in medium-throughput parallel synthesis workflows where cumulative time and yield savings across a 24- or 48-compound library become substantial. The 2-yl regioisomeric hydrazide series has been underexplored relative to the 3-yl and 6-yl series, offering an opportunity for novel intellectual property generation.

S100 Protein Inhibitor Probe Development for Inflammatory and Autoimmune Disease Research

The Active Biotech AB patent (US 2018/0282348) specifically claims imidazo[2,1-b]thiazole and 5,6-dihydroimidazo[2,1-b]thiazole derivatives as S100 protein inhibitors for the treatment of cancer, inflammatory disorders, autoimmune disorders, and neurodegenerative disorders [6]. The target compound's 5,6-dihydro core and 2-position acetic acid substitution align with the Markush structures claimed in this patent family. S100A9, a key member of the S100 calcium-binding protein family, has been recognized as an attractive therapeutic target for autoimmunity and inflammatory disease [6]. The target compound can serve as a core scaffold for synthesizing and evaluating novel S100 inhibitors, with the carboxylic acid providing a convenient vector for introducing diverse substituents to optimize S100A9 binding affinity and selectivity.

Quote Request

Request a Quote for 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.